

Haspin-IN-4: A Technical Guide to a Potent Haspin Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin (Haploid Germ cell-Specific Nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment and segregation of chromosomes during cell division.[1] Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of **Haspin-IN-4**, a potent inhibitor of Haspin kinase, and its analogues, such as CHR-6494. It details the chemical structure, physicochemical properties, and biological activity of this class of inhibitors. Furthermore, this guide outlines key experimental protocols for assessing the activity of Haspin inhibitors and visualizes the core signaling pathway and experimental workflows.

Chemical Structure and Properties

While "Haspin-IN-4" is not a widely documented specific chemical entity, it represents a class of potent Haspin inhibitors. A prominent and well-characterized example of this class is the compound CHR-6494. The following data pertains to CHR-6494 as a representative of potent Haspin inhibitors.

Table 1: Physicochemical Properties of CHR-6494



Property	Value	Reference
IUPAC Name	3-(1H-Indazol-5-yl)-N- propylimidazo[1,2-b]pyridazin- 6-amine	
Synonyms	Haspin Kinase Inhibitor, CHR-6494	
CAS Number	1333377-65-3	
Molecular Formula	C16H16N6	
Molecular Weight	292.34 g/mol	
Appearance	Off-white solid	
Solubility	DMSO: 25 mg/mL	
SMILES String	CCCNc1cc2c(cn1)n(cn2)c3ccc 4[nH]ncc4c3	
InChI Key	CZZCAOGIEGXMBZ- UHFFFAOYSA-N	

Biological Activity

Haspin-IN-4 and its analogues are highly potent and selective inhibitors of Haspin kinase. Their mechanism of action involves binding to the ATP-binding pocket of the Haspin kinase, thereby preventing the phosphorylation of its primary substrate, histone H3.[1] This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres, leading to defects in chromosome segregation, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.[1]

Table 2: In Vitro Inhibitory Activity of CHR-6494



Target	IC50	Assay	Reference
Haspin Kinase	2 nM	FRET-based assay	[4]
TrkA	>1000 nM	Kinase assay	
GSK-3β	>1000 nM	Kinase assay	
PIM1	>1000 nM	Kinase assay	
Cdk1/B	>1000 nM	Kinase assay	
Cdk2/A	>1000 nM	Kinase assay	

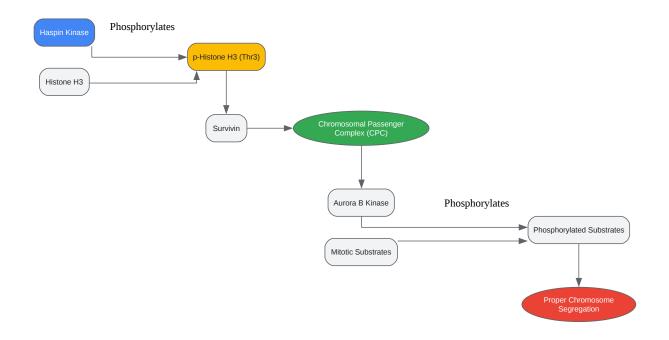
Table 3: Cellular Activity of CHR-6494 in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Assay	Reference
HeLa	Cervical Cancer	473 nM	XTT assay	
HCT-116	Colon Cancer	500 nM	XTT assay	
MDA-MB-231	Breast Cancer	752 nM	XTT assay	
COLO-792	Melanoma	497 nM	Crystal violet assay	[5]
RPMI-7951	Melanoma	628 nM	Crystal violet assay	[5]
BxPC-3-Luc	Pancreatic Cancer	849 nM	XTT assay	[6]

Signaling Pathway

Haspin kinase is a key upstream regulator of the chromosomal passenger complex (CPC) localization during mitosis. The phosphorylation of histone H3 at threonine 3 by Haspin creates a docking site for Survivin, a subunit of the CPC. This recruitment is essential for the proper function of Aurora B kinase, the catalytic subunit of the CPC, which in turn phosphorylates a multitude of substrates to ensure accurate chromosome segregation and cytokinesis.





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Caption: The Haspin signaling pathway in mitosis.

Experimental Protocols

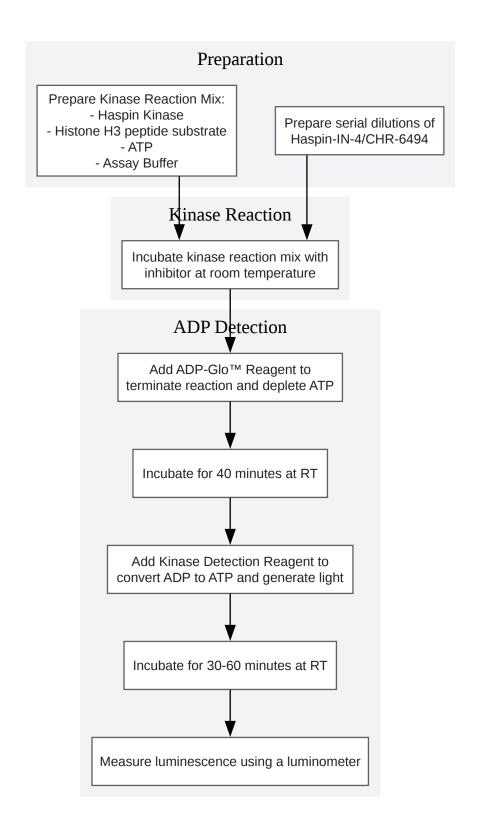
This section provides detailed methodologies for key experiments to characterize Haspin inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.



Workflow:



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Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:[7][8][9][10]

• Prepare Reagents:

- Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/mL BSA).
- Prepare a solution of recombinant Haspin kinase in kinase reaction buffer.
- Prepare a solution of histone H3 peptide substrate in kinase reaction buffer.
- Prepare a solution of ATP in kinase reaction buffer.
- Prepare serial dilutions of the Haspin inhibitor (e.g., CHR-6494) in DMSO, then dilute in kinase reaction buffer.
- Set up the Kinase Reaction (in a 96-well plate):
 - Add 5 μL of the inhibitor solution or vehicle (DMSO) to each well.
 - Add 10 μL of the 2X kinase/substrate mixture.
 - \circ Add 5 µL of the ATP solution to initiate the reaction.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).

ADP Detection:

- Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 40 μL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
- Incubate at room temperature for 30-60 minutes.



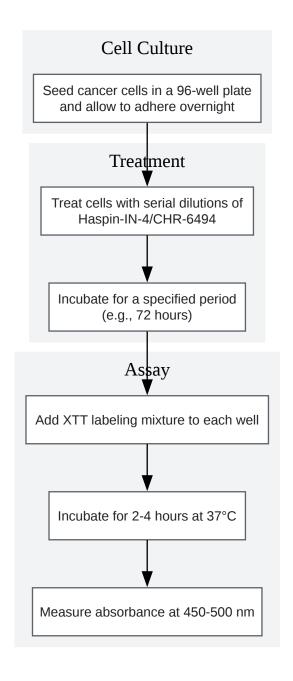
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Workflow:





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Caption: Workflow for the XTT Cell Viability Assay.

Detailed Protocol:[6][11]

- · Cell Seeding:
 - Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).



Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

Inhibitor Treatment:

- Prepare serial dilutions of the Haspin inhibitor in cell culture medium.
- Remove the old medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
- Incubate the plate for the desired treatment period (e.g., 72 hours).
- · XTT Labeling and Measurement:
 - Prepare the XTT labeling mixture according to the manufacturer's instructions.
 - Add the XTT labeling mixture to each well.
 - Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT reagent to a colored formazan product.
 - Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.

Data Analysis:

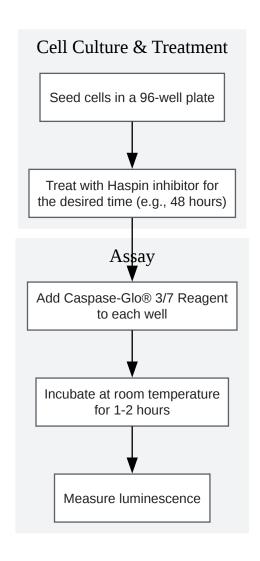
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
- Determine the IC₅₀ value by plotting the percent viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.



Workflow:



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